Palmitic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

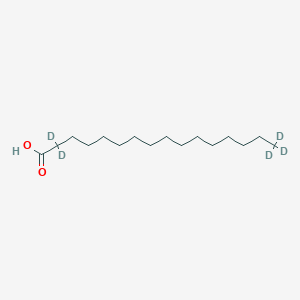

C16H32O2 |

|---|---|

Molecular Weight |

261.45 g/mol |

IUPAC Name |

2,2,16,16,16-pentadeuteriohexadecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,15D2 |

InChI Key |

IPCSVZSSVZVIGE-GJZIZAJSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCC([2H])([2H])C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Palmitic acid-d5 isotopic purity and enrichment

An In-depth Technical Guide to Palmitic Acid-d5: Isotopic Purity and Enrichment

Introduction

This compound is a stable isotope-labeled (SIL) variant of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. In research, particularly in pharmacology, metabolomics, and drug development, deuterated compounds like this compound serve as invaluable tools. They are frequently used as internal standards in quantitative mass spectrometry assays, enabling precise and accurate measurement of their unlabeled counterparts in complex biological matrices.[1] Furthermore, they act as tracers to elucidate the metabolic fate of fatty acids in vivo.[2][3]

The utility of any SIL compound is fundamentally dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that contains the isotopic label, while isotopic enrichment specifies the percentage of a particular atomic position that is occupied by the heavy isotope.[4][5] This guide provides a comprehensive overview of the core concepts of isotopic purity and enrichment for this compound, details the analytical methodologies used for its characterization, and presents its role in cellular signaling.

Core Concepts: Isotopic Enrichment vs. Species Abundance

When working with deuterated standards, it is crucial to distinguish between isotopic enrichment and species abundance.

-

Isotopic Enrichment: This value refers to the probability of finding a deuterium (B1214612) atom at a specific labeled position. For instance, a starting material with 99.5% D enrichment means that for any given labeled position, there is a 99.5% chance it is a deuterium and a 0.5% chance it is a hydrogen.[4]

-

Isotopic Purity (or Species Abundance): This describes the percentage of the entire population of molecules that has a specific isotopic composition.[5] Due to the statistical nature of the synthesis, a batch of this compound will not contain 100% d5 molecules. It will be a mixture of isotopologues (d5, d4, d3, etc.), with the d5 species being the most abundant.[4]

The distribution of these isotopologues can be predicted using a binomial expansion, as illustrated in the logical diagram below.[5] This statistical reality makes it practically impossible to synthesize a compound with 100% isotopic purity.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterium-Labeled Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and applications of deuterium-labeled palmitic acid. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize isotopic labeling for metabolic studies. This document details various synthetic methodologies, experimental protocols, and analytical techniques for the characterization of these valuable tracer compounds.

Introduction: The Role of Deuterium-Labeled Palmitic Acid in Research

Deuterium-labeled palmitic acid is an indispensable tool in the study of lipid metabolism and its role in various physiological and pathological processes. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope, allows for the tracing of palmitic acid through complex biological pathways without altering its fundamental chemical properties. This technique is crucial for understanding fatty acid uptake, synthesis, and catabolism, and has significant applications in the investigation of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

The use of deuterium labeling offers several advantages over other isotopic methods, including the absence of radioactivity and the relative ease of detection using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide will focus on the practical aspects of synthesizing and manufacturing deuterium-labeled palmitic acid, providing the necessary information for its application in a research setting.

Synthetic Methodologies for Deuterium-Labeled Palmitic Acid

Several methods are employed for the synthesis of deuterium-labeled palmitic acid, each with its own advantages in terms of isotopic purity, yield, and scalability. The choice of method often depends on the desired labeling pattern (e.g., perdeuterated vs. selectively labeled) and the available starting materials.

Metal-Catalyzed Hydrogen-Deuterium (H/D) Exchange

A common and effective method for producing perdeuterated fatty acids, such as palmitic acid-d31, is through metal-catalyzed hydrogen-deuterium (H/D) exchange. This method involves the use of a heterogeneous catalyst, typically platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium oxide (D₂O). The reaction is usually carried out under hydrothermal conditions in a high-pressure reactor. To achieve high levels of deuterium incorporation (≥98%), the process may need to be repeated multiple times.[1]

Enzymatic Synthesis

Enzymatic methods offer high specificity and can be used to introduce deuterium at specific positions within the palmitic acid molecule. Lipases are commonly used to catalyze the esterification of a glycerol (B35011) backbone with deuterated fatty acids. This approach is particularly useful for synthesizing complex lipids, such as phospholipids (B1166683) containing deuterated palmitic acid at a specific position.[2] For instance, an enzyme-assisted approach can be used for the regioselective substitution of a perdeuterated palmitoyl (B13399708) chain onto a lysophospholipid backbone.[2]

Organic Synthesis from Deuterated Precursors

Deuterium-labeled palmitic acid can also be synthesized through multi-step organic synthesis starting from smaller deuterated building blocks. For example, a Horner-Wadsworth-Emmons reaction can be employed to build up the carbon chain from a commercially available perdeuterated shorter-chain fatty acid.[3] This method allows for precise control over the location of the deuterium labels.

Quantitative Data on Synthesis

The efficiency of different synthetic methods can be compared based on key quantitative parameters such as reaction yield and isotopic purity.

| Synthetic Method | Deuterated Species | Typical Yield (%) | Isotopic Purity (%) | Reference |

| Metal-Catalyzed H/D Exchange | Palmitic acid-d31 | Not explicitly stated | ≥98 | [1] |

| Enzymatic Synthesis (chemoenzymatic) | 1-Palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine | ~23 (over 3 steps) | >96 (chemical purity) | [2] |

| Organic Synthesis (from methyl palmitate) | Dimethyl 2-tetradecylmalonate | 88.3 ± 1.4 | 94.7 (GC purity) | [4] |

| Commercial Availability | Palmitic acid-d31 | N/A | ≥98 | [5] |

Experimental Protocols

General Experimental Workflow

The general workflow for the synthesis and analysis of deuterium-labeled palmitic acid involves several key stages, from the initial labeling reaction to the final characterization of the product.

References

- 1. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of an isotopic labeling strategy for studying fatty acid-protein binding by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic considerations on catalytic H/D exchange mediated by organometallic transition metal complexes [comptes-rendus.academie-sciences.fr]

- 5. Palmitic Acid-d31 | FB Reagents [fbreagents.com]

Palmitic Acid-d5 as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating the dynamics of metabolic pathways in both health and disease. Palmitic acid-d5, a deuterated form of the ubiquitous 16-carbon saturated fatty acid, serves as an invaluable tracer for investigating lipid metabolism. Its use allows for the precise tracking of the absorption, transport, storage, and breakdown of fatty acids within biological systems. This guide provides a comprehensive overview of the application of this compound in metabolic research, complete with experimental protocols, data presentation, and visual representations of key pathways and workflows. The methodologies described herein are essential for researchers in fields ranging from basic science to drug development, offering a robust tool to probe the complexities of lipid biology and its role in various pathologies such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[1][2][3]

Core Concepts in Stable Isotope Tracing with this compound

The fundamental principle behind using this compound is the ability to distinguish it from its endogenous, non-labeled counterpart by mass spectrometry.[1] The five deuterium (B1214612) atoms increase the mass of the molecule, allowing for its detection and quantification in various biological samples. By introducing a known amount of this compound into a system, researchers can trace its incorporation into complex lipids, its oxidation for energy, and its flux between different tissues.[1][4][5] This approach provides dynamic information about metabolic rates and pathway activities, which cannot be obtained from static concentration measurements alone.[2]

Key Applications of this compound

-

Fatty Acid Oxidation: Measuring the rate at which fatty acids are broken down for energy.[1][3]

-

De Novo Lipogenesis (DNL): Quantifying the synthesis of new fatty acids from non-lipid precursors.[1][6]

-

Triglyceride and Phospholipid Synthesis: Tracking the incorporation of palmitate into storage and membrane lipids.[3][4]

-

Lipid Flux: Determining the rate of appearance and disappearance of fatty acids in the plasma.[1][5]

-

Drug Efficacy Studies: Evaluating the effect of therapeutic agents on lipid metabolism.[4]

Experimental Design and Protocols

A successful stable isotope tracing experiment requires careful planning and execution. The following sections detail standardized protocols for in vivo and in vitro studies using this compound.

In Vivo Tracer Studies in Animal Models

This protocol describes a common method for assessing fatty acid metabolism in mice.[3][4]

Table 1: In Vivo Experimental Parameters

| Parameter | Value/Description | Source |

| Tracer | This compound (or other deuterated fatty acids) | [3] |

| Animal Model | C57BL/6 mice | [3] |

| Tracer Administration | Intravenous infusion or oral gavage | [3][5] |

| Dosage | 150 mg/kg (as part of a fatty acid cocktail) | [3] |

| Vehicle | Corn oil, Intralipid, or 20% TPGS | [3][4] |

| Sample Collection | Serial blood samples withdrawn at various timepoints | [3][4] |

| Sample Processing | Plasma separation | [3][4] |

Detailed Protocol:

-

Animal Preparation: Acclimate C57BL/6 mice to the experimental conditions. For studies involving drug treatment, administer the vehicle control or therapeutic agent prior to the tracer.[3]

-

Tracer Administration: Prepare a formulation of this compound in a suitable vehicle like corn oil or Intralipid. Administer a single dose of 150 mg/kg via oral gavage or intravenous infusion.[3]

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes) following tracer administration.[3][4]

-

Sample Processing: Process the blood samples to obtain plasma. For lipid extraction, mix 10 µL of plasma with 90 µL of methanol (B129727) containing internal standards, followed by the addition of 300 µL of pentanol. Centrifuge to pellet proteins.[3]

-

Analysis: Analyze the supernatant using LC-MS or GC-MS to determine the enrichment of this compound in various lipid species.[3][7]

In Vitro Metabolic Labeling in Cell Culture

This protocol is adapted for studying fatty acid metabolism in cultured cells.[][9][10]

Table 2: In Vitro Experimental Parameters

| Parameter | Value/Description | Source |

| Tracer | This compound | [11] |

| Cell Line | e.g., HepG2, COS-1, or other relevant cell lines | [9][12] |

| Labeling Medium | Cell culture medium supplemented with this compound | [][9] |

| Tracer Concentration | 0.2 - 1 mCi/mL (for radiolabeled palmitate, adapt for stable isotope) | [9] |

| Incubation Time | Varies depending on the experiment (e.g., pulse-chase) | [9] |

| Cell Lysis | Lysis buffer appropriate for downstream analysis | [9] |

| Analysis | LC-MS, GC-MS, or NMR | [11][13] |

Detailed Protocol:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

-

Labeling: Prepare the labeling medium by supplementing the standard culture medium with this compound. The final concentration will depend on the specific experimental goals.

-

Incubation: Replace the standard medium with the labeling medium and incubate the cells for the desired period. For pulse-chase experiments, the labeling medium is replaced with standard medium after a short "pulse" period.[9]

-

Cell Harvest and Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable buffer.

-

Lipid Extraction and Analysis: Extract lipids from the cell lysate and analyze the samples by mass spectrometry or NMR to measure the incorporation of this compound into cellular lipids.[13]

Analytical Techniques

The quantification of this compound and its metabolites is primarily achieved through mass spectrometry.

Table 3: Analytical Instrumentation and Methods

| Technique | Description | Key Advantages | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. Requires derivatization of fatty acids. | High sensitivity and resolution for specific fatty acids. | [5][7] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. Suitable for a wide range of lipids. | Allows for the analysis of a broader range of lipid classes without derivatization. | [3][4][14] |

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of isotopes with very high precision. | Extremely sensitive for measuring low levels of isotopic enrichment. | [2][3] |

| Nuclear Magnetic Resonance (NMR) | Provides structural information and can be used for quantification. | Non-destructive and can provide information on the position of the label within a molecule. | [13] |

Visualizing Metabolic Pathways and Workflows

Understanding the flow of palmitic acid through metabolic pathways is crucial. The following diagrams, generated using Graphviz, illustrate these processes.

Data Interpretation

The primary outcome of a stable isotope tracing experiment is the measurement of isotopic enrichment. This is often expressed as Atom Percent Excess (APE) or Mole Percent Excess (MPE).[2] These values are then used in mathematical models to calculate kinetic parameters such as flux rates. For example, the rate of appearance (Ra) of a substrate can be calculated using the dilution of the infused tracer.[5]

Equation for Rate of Appearance (Ra):

Ra (µmol/kg/min) = (Ei / Ep - 1) x I

Where:

-

Ei = Enrichment of the infusate (APE)

-

Ep = Enrichment of the substrate in plasma (APE)

-

I = Infusion rate (µmol/kg/min)[5]

Conclusion

This compound is a versatile and powerful tool for the quantitative analysis of fatty acid metabolism. By employing the experimental designs, protocols, and analytical methods outlined in this guide, researchers can gain deep insights into the intricate regulation of lipid homeostasis. These studies are critical for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies that target lipid metabolism. The ability to track the dynamic movement of fatty acids in vivo and in vitro provides a level of detail that is unattainable with conventional methods, making stable isotope tracing an indispensable technique in modern biomedical research.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. metsol.com [metsol.com]

- 6. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palmitic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

The Double-Edged Sword: A Technical Guide to the Biological Significance of Palmitic Acid in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Palmitic acid (PA), the most common saturated fatty acid in the human body, stands at a critical intersection of cellular metabolism and pathology.[1][2][3] Constituting 20-30% of total fatty acids, it is both an essential structural component of cell membranes and a primary vehicle for energy storage.[1][4] However, in the context of metabolic research, supraphysiological levels of palmitic acid are a key instigator of cellular dysfunction, driving the progression of metabolic syndrome, type 2 diabetes, and cardiovascular disease.[2][5][6] This guide provides an in-depth technical overview of the multifaceted roles of palmitic acid, focusing on its metabolic pathways, signaling cascades, and the experimental methodologies used to investigate its effects.

Metabolism and Homeostasis of Palmitic Acid

The human body maintains a tightly controlled balance of palmitic acid through dietary intake and endogenous synthesis.[1][7] It is a major component of dietary fats, particularly in palm oil, meat, and dairy products.[1][3] Endogenously, PA is synthesized from excess carbohydrates and amino acids through the process of de novo lipogenesis (DNL), primarily in the liver and adipose tissue.[4][8]

De Novo Lipogenesis (DNL): This anabolic pathway converts acetyl-CoA, derived from glucose metabolism, into palmitic acid.[9] The process begins with the transport of mitochondrial acetyl-CoA to the cytoplasm via the citrate (B86180) shuttle.[4] Key enzymes in this pathway include Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[1] The overall reaction for the synthesis of palmitic acid is:

8 Acetyl-CoA + 7 ATP + 14 NADPH → Palmitate (16:0) + 8 CoA + 7 ADP + 7 Pi + 14 NADP+ + 6 H₂O[10]

Beta-Oxidation: When energy is required, palmitic acid is broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[4] This catabolic process involves a cyclical series of four reactions. For palmitic acid (a 16-carbon fatty acid), this cycle repeats seven times.[4]

Palmitic Acid as a Signaling Molecule and Mediator of Lipotoxicity

While essential, an excess of free palmitic acid can be toxic to cells, a phenomenon known as lipotoxicity.[5][11] This toxicity stems from its ability to activate multiple stress-related signaling pathways, leading to insulin (B600854) resistance, endoplasmic reticulum (ER) stress, inflammation, and ultimately, apoptosis.[5][11]

Induction of Insulin Resistance

Elevated levels of palmitic acid are a well-established contributor to insulin resistance in various tissues, including skeletal muscle, liver, and even the brain.[6][12] Several mechanisms have been elucidated:

-

PKC-θ Activation: Palmitic acid increases the intracellular concentration of diacylglycerol (DAG), which in turn activates Protein Kinase C theta (PKC-θ).[12] Activated PKC-θ can phosphorylate the insulin receptor substrate-1 (IRS-1) at serine residues, impairing its ability to activate the downstream PI3K/AKT signaling pathway, a cornerstone of insulin action.[2]

-

Ceramide Synthesis: Palmitic acid is a direct precursor for the de novo synthesis of ceramides (B1148491), a class of sphingolipids.[13][14] Ceramides can inhibit Akt/PKB signaling and promote the internalization of the insulin receptor, further dampening insulin sensitivity.[15][16]

-

Toll-Like Receptor 4 (TLR4) Activation: Palmitic acid can act as a ligand for TLR4, a receptor primarily known for its role in the innate immune system.[2] TLR4 activation by PA triggers inflammatory signaling cascades, such as the NF-κB pathway, which contribute to insulin resistance.[2][17]

Endoplasmic Reticulum (ER) Stress and Inflammation

The ER is a critical organelle for protein folding and lipid synthesis. An overload of palmitic acid can disrupt ER homeostasis, leading to the accumulation of unfolded proteins, a condition known as ER stress.[5][11][18] This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function. However, chronic ER stress, as induced by prolonged exposure to high PA levels, can activate pro-inflammatory and apoptotic pathways.[19][20]

Key mediators of PA-induced ER stress include:

-

PERK, IRE1α, and ATF6: These are the three main sensors of the UPR. Their activation leads to downstream signaling that can increase the expression of chaperones to aid in protein folding, but also pro-apoptotic factors like CHOP.[21][22]

-

JNK Activation: ER stress can lead to the activation of c-Jun N-terminal kinase (JNK), which plays a role in both inflammation and apoptosis.[21]

-

NF-κB Pathway: As mentioned, PA can activate NF-κB through TLR4, but ER stress can also independently activate this pro-inflammatory transcription factor, leading to the production of cytokines like TNF-α and IL-6.[2][20]

Mitochondrial Dysfunction and Apoptosis

Mitochondria are central to both energy metabolism and programmed cell death. High levels of palmitic acid can impair mitochondrial function through several mechanisms:

-

Increased ROS Production: The β-oxidation of excess palmitic acid can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress and damage to mitochondrial components.[11][15][23]

-

Impaired Mitochondrial Respiration: Palmitic acid has been shown to decrease mitochondrial respiratory capacity and ATP production.[24][25]

-

Ceramide-Mediated Effects: As previously noted, PA drives ceramide synthesis. Ceramides can directly impact mitochondria, promoting the release of pro-apoptotic factors like cytochrome c.[13][16] While some studies suggest a ceramide-independent pathway for PA-induced apoptosis mediated by ROS, the role of ceramides is significant.[26][27]

The culmination of these insults—insulin resistance, ER stress, and mitochondrial dysfunction—can trigger apoptosis, or programmed cell death, contributing to tissue damage in metabolic diseases.[28]

Quantitative Effects of Palmitic Acid on Metabolic Markers

The following table summarizes quantitative data from various studies on the effects of palmitic acid on key metabolic and cellular markers. Concentrations and exposure times are critical variables that influence the magnitude of the observed effects.

| Cell Type/Model | Palmitic Acid Concentration | Exposure Time | Observed Effect | Fold Change/Percentage Change | Reference |

| Chinese Hamster Ovary (CHO) Cells | Not specified | Not specified | De novo ceramide synthesis | 2.4-fold increase | [26][27] |

| Chinese Hamster Ovary (CHO) Cells | Not specified | Not specified | Production of reactive intermediates | 3.5-fold increase | [26][27] |

| Hypothalamic Neuronal Cells | Not specified | Not specified | Diacylglycerol (DAG) levels | ~3.2-fold increase | [12] |

| Human Monocytes (THP-1) | 200 µM | 6-24 hours | CD36 gene expression | Increase | [29] |

| Human Brainstem Astrocytes | 25 µM | 24 hours | Perilipin 1 and 2 mRNA expression | Significant increase | [30] |

| Human Brainstem Astrocytes | 25 µM | 24 hours | Oxidative stress markers (NQO1, SOD2, CAT) | Significant increase | [30] |

| Human Brainstem Astrocytes | 25 µM | 24 hours | Senescence markers (p21, p53) | Significant increase | [30] |

| Human Brainstem Astrocytes | 25 µM | 24 hours | SASP factors (TNFα, IL-6, MCP-1) | Significant increase | [30] |

| Porcine Oocytes | 0.5 mM | 44 hours | Reactive Oxygen Species (ROS) | Increase | [25] |

| Porcine Oocytes | 0.5 mM | 44 hours | ATP content | Decrease | [25] |

Experimental Protocols

Investigating the effects of palmitic acid in vitro requires careful preparation and handling due to its poor solubility in aqueous solutions. The following are generalized protocols for common experiments.

Preparation of Palmitic Acid-BSA Conjugate for Cell Culture

Objective: To solubilize palmitic acid for delivery to cultured cells in a physiologically relevant manner.

Materials:

-

Palmitic acid powder (e.g., Sigma-Aldrich, P5585)

-

Ethanol (B145695), 100%

-

Fatty acid-free Bovine Serum Albumin (BSA) (e.g., Sigma-Aldrich, A0281)

-

Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)

-

Sterile filters (0.22 µm)

Procedure:

-

Prepare a PA stock solution: Dissolve palmitic acid powder in 100% ethanol to create a high-concentration stock solution (e.g., 200 mM).[31]

-

Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free cell culture medium to a desired concentration (e.g., 10%). This solution should be prepared under sterile conditions.[31] Gently agitate at 37°C until the BSA is fully dissolved, which may take several hours.[32]

-

Complex PA with BSA: While vortexing the BSA solution, slowly add the palmitic acid stock solution to achieve the desired final molar ratio (typically 2:1 to 6:1 PA:BSA).

-

Incubate for conjugation: Incubate the PA-BSA mixture at 37°C for at least 60 minutes with gentle agitation to allow for complex formation.[33]

-

Sterilize: Sterile-filter the final PA-BSA solution using a 0.22 µm filter.

-

Storage: The solution can be stored at -20°C for future use. When thawing, warm to 37°C.

-

Cell Treatment: Dilute the PA-BSA stock solution in cell culture medium to the final desired treatment concentration. A BSA-only solution should be used as a vehicle control.

Cell Viability Assay (e.g., WST-1 or MTT)

Objective: To quantify the cytotoxic effects of palmitic acid.

Procedure:

-

Seed cells: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells: Expose cells to a range of palmitic acid concentrations (e.g., 25-500 µM) and a vehicle control for a specified duration (e.g., 24 hours).[34]

-

Add reagent: Remove the treatment media and add the viability reagent (e.g., WST-1 or MTT) diluted in fresh, phenol (B47542) red-free medium.[34]

-

Incubate: Incubate the plate at 37°C for the time recommended by the manufacturer (typically 30 minutes to 4 hours).

-

Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[34]

-

Analyze data: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Signaling Proteins

Objective: To measure changes in the expression or phosphorylation status of key proteins in signaling pathways affected by palmitic acid.

Procedure:

-

Treat cells and lyse: After treatment with palmitic acid, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify protein: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block and probe: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., phospho-JNK, total JNK, CHOP).

-

Secondary antibody and detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Palmitic acid is a molecule of profound dualism in metabolic research. Its fundamental roles in cellular structure and energy metabolism are undisputed. However, the wealth of evidence clearly indicates that in states of overnutrition, elevated palmitic acid levels are a potent driver of cellular stress and a key etiological factor in the development of insulin resistance and related metabolic diseases. Understanding the intricate signaling pathways it modulates—from membrane receptors to the ER and mitochondria—is crucial for identifying novel therapeutic targets. The methodologies outlined in this guide provide a foundation for researchers to further unravel the complex biological significance of this ubiquitous fatty acid and to develop strategies to mitigate its lipotoxic effects in the context of metabolic disease.

References

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic acid - Wikipedia [en.wikipedia.org]

- 4. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 5. mdpi.com [mdpi.com]

- 6. Palmitic acid induces insulin resistance by a mechanism associated with energy metabolism and calcium entry in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jackwestin.com [jackwestin.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JCI - Palmitic acid mediates hypothalamic insulin resistance by altering PKC-θ subcellular localization in rodents [jci.org]

- 13. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Palmitic acid up regulates Gal-3 and induces insulin resistance in macrophages by mediating the balance between KLF4 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Palmitic acid induces intestinal lipid metabolism disorder, endoplasmic reticulum stress and inflammation by affecting phosphatidylethanolamine content in large yellow croaker Larimichthys crocea [frontiersin.org]

- 21. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Oleate Prevents Palmitate-Induced Mitochondrial Dysfunction in Chondrocytes [frontiersin.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Palmitate-induced apoptosis can occur through a ceramide-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Molecular Mechanisms of Lipotoxicity in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Palmitic acid alters enhancers/super-enhancers near inflammatory and efferocytosis-associated genes in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Palmitic Acid Induces Oxidative Stress and Senescence in Human Brainstem Astrocytes, Downregulating Glutamate Reuptake Transporters—Implications for Obesity-Related Sympathoexcitation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

- 32. academic.oup.com [academic.oup.com]

- 33. 2.3. Palmitic acid and drug treatments [bio-protocol.org]

- 34. Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Palmitic Acid-d5 in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding their complex roles in health and disease. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipid analysis, correcting for variations in sample preparation and instrument response. Palmitic acid-d5, a deuterated analog of the ubiquitous saturated fatty acid, has emerged as a critical reagent for researchers. This technical guide provides a comprehensive overview of the core applications of this compound in lipidomics, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into your research.

Core Applications of this compound

This compound serves three primary functions in lipidomics research:

-

Internal Standard for Quantification: Its most common application is as an internal standard for the accurate quantification of endogenous palmitic acid and other fatty acids. Since it co-elutes with its unlabeled counterpart but is distinguishable by its higher mass, it allows for the normalization of extraction efficiency and ionization suppression, leading to more reliable quantification.

-

Metabolic Flux Analysis: this compound is an invaluable tracer for studying de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors. By introducing labeled palmitic acid, researchers can track its incorporation into more complex lipids and elucidate the dynamics of lipid metabolism under various physiological or pathological conditions.

-

Fatty Acid Trafficking and Metabolism: As a metabolic tracer, it can be used to follow the uptake, transport, and transformation of palmitic acid into other lipid species, providing insights into fatty acid remodeling and its contribution to cellular signaling and energy storage.

Quantitative Data and Method Validation

The use of this compound as an internal standard requires thorough method validation to ensure data quality. The following table summarizes typical validation parameters for LC-MS/MS methods quantifying fatty acids using a deuterated internal standard.

| Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.995 | Indicates a strong correlation between the analyte concentration and the instrument response over a defined range.[1][2] |

| Limit of Quantification (LOQ) | 0.003 – 14.88 ng/mL | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1] |

| Precision (RSD%) | < 15% (20% near LOQ) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] |

| Accuracy/Recovery (%) | 75 - 125% | The closeness of the measured value to the true value, often assessed by spiking a known quantity of the analyte into a blank matrix.[3] |

Experimental Protocols

Lipid Extraction from Plasma/Serum using this compound as an Internal Standard

This protocol describes a common lipid extraction method using a mixture of methyl-tert-butyl ether (MTBE) and methanol (B129727).

Materials:

-

Plasma or serum samples

-

This compound internal standard solution (in methanol)

-

Methanol (cold)

-

Methyl-tert-butyl ether (MTBE) (cold)

-

LC/MS-grade water

-

Centrifugal evaporator

Procedure:

-

To 10 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the this compound internal standard.[4]

-

Vortex the mixture for 10 seconds.[4]

-

Add 750 µL of cold MTBE and vortex for another 10 seconds.[4]

-

Shake the mixture for 6 minutes at 4°C.[4]

-

Induce phase separation by adding 188 µL of LC/MS-grade water.[4]

-

Centrifuge at 14,000 rpm for 2 minutes.[4]

-

Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

-

Evaporate the solvent to dryness using a centrifugal evaporator.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[4]

Analysis of Fatty Acids by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

-

Column: A reversed-phase C18 column is commonly used for fatty acid separation.[4]

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[4]

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with the same modifier as Mobile Phase A.[4]

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to elute the fatty acids.

-

Flow Rate: Typically 0.3 - 0.5 mL/min.

-

Column Temperature: 40-50°C.[5]

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Recording (SIR). For saturated fatty acids like palmitic acid, SIR can offer better sensitivity as fragmentation can be low.[6]

-

MRM Transitions (Example for Palmitic Acid):

-

Precursor Ion (m/z): 255.2

-

Product Ion (m/z): 255.2 (for SIR) or a characteristic fragment if available.

-

-

MRM Transitions (Example for this compound):

-

Precursor Ion (m/z): 260.2

-

Product Ion (m/z): 260.2 (for SIR)

-

Visualizing Workflows and Pathways

Experimental Workflow for Lipid Quantification

The following diagram illustrates the general workflow for quantifying lipids using this compound as an internal standard.

De Novo Lipogenesis Pathway

This diagram shows a simplified pathway of de novo lipogenesis, where acetyl-CoA is converted to palmitic acid, which can then be further modified.

Palmitic Acid-Induced Signaling Pathway

Palmitic acid is not just a metabolite but also a signaling molecule that can induce cellular stress and inflammatory responses. The diagram below illustrates a signaling cascade initiated by palmitic acid, leading to the production of reactive oxygen species (ROS).

Conclusion

This compound is a versatile and essential tool for any laboratory conducting lipidomics research. Its application as an internal standard ensures the accuracy and reliability of quantitative data, while its use as a metabolic tracer provides deep insights into the complex dynamics of fatty acid metabolism. By implementing the robust protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently leverage this compound to advance their understanding of the lipidome's role in biological systems and disease.

References

- 1. iris.unitn.it [iris.unitn.it]

- 2. altabrisagroup.com [altabrisagroup.com]

- 3. gtfch.org [gtfch.org]

- 4. agilent.com [agilent.com]

- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

Palmitic acid-d5 safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Safety Precautions

Palmitic acid is generally not classified as a hazardous substance.[2] However, as with any chemical reagent, appropriate laboratory practices are essential. The primary hazards are associated with physical contact and dust inhalation.

-

Eye Contact : May cause serious eye irritation.[3] Dust from the product can be an irritant.[2]

-

Skin Contact : Not expected to be a significant skin irritant.[2][4] However, prolonged or repeated exposure may cause mild inflammation.[5] Molten material can cause thermal burns.[5]

-

Inhalation : Inhalation of dust may cause respiratory tract irritation.[4][5]

-

Ingestion : Large oral doses may lead to gastrointestinal irritation, including nausea and vomiting.[2][4]

Precautionary Measures:

-

Handling : Avoid generating dust.[4][6] Use in a well-ventilated area.[6] Avoid contact with eyes, skin, and clothing.[6]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[6][7] Keep away from strong oxidizing agents, reducing agents, and bases.[9][10]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of palmitic acid.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₇D₅O₂ | [1] |

| Molecular Weight | 261.5 g/mol | [1] |

| Appearance | White solid / crystalline waxy material | [11][12] |

| Melting Point | 59 - 63 °C (138.2 - 145.4 °F) | [12][13] |

| Boiling Point | 351.5 °C (664.7 °F) | [12] |

| Flash Point | 113 - 206 °C (235.4 - 402.8 °F) | [3][12] |

| Density | 0.853 g/cm³ at 62 °C | [13] |

| Solubility | Insoluble in water. Soluble in hot alcohol, ether, chloroform. | [11] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | > 5,000 mg/kg | [3][4] |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | [4] |

| Eye Irritation | - | - | Causes serious eye irritation | [3] |

| Skin Irritation | Rabbit | - | Not an irritant | [2] |

| Genotoxicity | - | - | Not genotoxic | [14] |

First Aid Measures

-

Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3]

-

Skin Contact : Wash off with soap and plenty of water.[9] For thermal burns from molten material, immediately apply cold water. Do not remove clothing over burnt areas.[5]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms appear.[6][12]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice if feeling unwell.[6][7]

Experimental Protocol: Quantification of Palmitic Acid in Plasma using Palmitic Acid-d5 as an Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for using this compound as an internal standard for the accurate quantification of endogenous palmitic acid in a biological matrix like plasma. The stable isotope dilution technique is highly accurate as it corrects for sample loss and analytical variability during sample preparation and analysis.

1. Materials and Reagents

-

This compound (Internal Standard)

-

Palmitic Acid (Calibration Standard)

-

Plasma samples (e.g., human plasma)

-

HPLC-grade solvents: Methanol (B129727), Chloroform, Acetonitrile, Isopropanol, Hexane (B92381)

-

LC-MS grade water

-

Reagents: Potassium hydroxide (B78521) (KOH), Hydrochloric acid (HCl), Formic acid

2. Procedure

-

Preparation of Standard Solutions :

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a working internal standard (IS) solution (e.g., 10 µg/mL).

-

Prepare a stock solution of non-deuterated Palmitic Acid in methanol (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution to cover the expected concentration range in samples.

-

-

Sample Preparation :

-

Spiking : To a 100 µL aliquot of plasma sample, quality control (QC) sample, or calibration standard, add a known amount (e.g., 10 µL) of the this compound IS working solution. This step is critical and should be done at the very beginning of the process.

-

Lipid Extraction : Perform a lipid extraction using a standard method like the Bligh-Dyer or Folch procedure. A common approach involves adding a 2:1 mixture of chloroform:methanol to the sample, vortexing, and centrifuging to separate the organic and aqueous layers.

-

Phase Separation : Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

-

Drying : Evaporate the solvent to dryness under a stream of nitrogen gas.

-

-

Saponification (to measure total fatty acids) :

-

Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution.

-

Incubate the mixture (e.g., at 60°C for 1 hour) to hydrolyze ester bonds, releasing the free fatty acids from complex lipids like triglycerides and phospholipids.

-

Acidification : Neutralize the solution with hydrochloric acid (HCl) to protonate the fatty acids.

-

Extraction : Extract the free fatty acids from the acidified solution using a non-polar solvent like hexane.

-

Drying : Evaporate the hexane under a stream of nitrogen.

-

-

LC-MS/MS Analysis :

-

Reconstitution : Reconstitute the final dried extract in the mobile phase (e.g., a mixture of acetonitrile/isopropanol/water).

-

Chromatography : Inject the sample onto a reverse-phase C18 column for chromatographic separation. Use a gradient elution with mobile phases typically consisting of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing an additive like formic acid to improve ionization.

-

Mass Spectrometry : Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both palmitic acid and this compound.

-

-

Data Analysis :

-

Integrate the peak areas for both the endogenous palmitic acid and the this compound internal standard.

-

Calculate the peak area ratio (Palmitic Acid / this compound) for each sample.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of palmitic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualization of Workflow and Biological Context

Experimental Workflow Diagram

The following diagram illustrates the general workflow for quantifying fatty acids in a biological sample using a deuterated internal standard.

Caption: LC-MS Workflow for Fatty Acid Quantification.

Signaling Pathway Context

Palmitic acid is not merely a metabolic fuel; it also acts as a signaling molecule that can influence cellular processes. One critical pathway it modulates is the PI3K/Akt pathway, which is central to cell growth, proliferation, and survival. Palmitic acid has been shown to impact this pathway, often leading to the inhibition of insulin (B600854) signaling.

Caption: Simplified Palmitic Acid Influence on PI3K/Akt Pathway.

References

- 1. Metabolic labelling of a subpopulation of small extracellular vesicles using a fluorescent palmitic acid analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 3. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Interpreting the Certificate of Analysis for Palmitic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Palmitic acid-d5 (hexadecanoic-15,15,16,16,16-d5 acid). Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for accurate quantification of palmitic acid in various biological matrices using mass spectrometry-based methods.

Summary of Analytical Data

A typical Certificate of Analysis for this compound will include several key quantitative assessments to confirm the product's identity, purity, and isotopic enrichment. The data is often presented in a tabular format for clarity and ease of comparison against specifications.

Table 1: General Properties and Identification

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Molecular Formula | C₁₆H₂₇D₅O₂ | Confirmed | Mass Spectrometry |

| Molecular Weight | 261.48 | 261.5 | Mass Spectrometry |

| CAS Number | 285979-77-3 | 285979-77-3 | N/A |

Table 2: Purity and Isotopic Enrichment

| Test | Specification | Result | Method |

| Chemical Purity (GC-FID) | ≥ 98.0% | 99.5% | Gas Chromatography |

| Isotopic Purity (Mass Spec) | ≥ 99% deuterated forms (d₁-d₅)[1] | 99.6% | Mass Spectrometry |

| Deuterium (B1214612) Enrichment (d₅) | Report Value | 98.2% | Mass Spectrometry |

| Isotopic Distribution (d₀-d₄) | Report Value | See Table 3 | Mass Spectrometry |

| Residual Solvents | Conforms to ICH Q3C | <0.01% Ethanol | GC-HS |

Table 3: Isotopic Distribution

| Isotopic Species | Abundance (%) |

| d₀ (unlabeled) | 0.1 |

| d₁ | 0.2 |

| d₂ | 0.3 |

| d₃ | 0.6 |

| d₄ | 0.6 |

| d₅ | 98.2 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These protocols are representative of standard analytical practices for isotopically labeled fatty acids.

Gas Chromatography (GC) for Chemical Purity

-

Objective: To determine the chemical purity of the sample by separating it from any non-volatile or semi-volatile impurities.

-

Instrumentation: An Agilent 6890 Gas Chromatograph (or equivalent) equipped with a Flame Ionization Detector (FID).

-

Procedure:

-

Derivatization: A sample of this compound is derivatized to its fatty acid methyl ester (FAME) by reaction with a suitable agent (e.g., BF₃ in methanol) to increase its volatility.

-

Injection: 1 µL of the derivatized sample solution (in a volatile solvent like hexane) is injected into the GC inlet.

-

Chromatographic Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Detector Temperature: 300°C.

-

-

Data Analysis: The peak area of the this compound FAME is compared to the total area of all peaks in the chromatogram to calculate the percent purity.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight and determine the isotopic enrichment and distribution of the deuterated compound. This is often performed in conjunction with a chromatographic separation method (GC-MS or LC-MS).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS/MS).

-

Procedure (GC-MS Example):

-

Sample Preparation: The sample is derivatized as described in the GC protocol.

-

Chromatography: The derivatized sample is subjected to GC separation under the conditions specified above.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 50-500.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis:

-

Identity Confirmation: The mass spectrum of the primary peak is analyzed for the molecular ion ([M]⁺) or characteristic fragment ions corresponding to the derivatized this compound. For the FAME derivative, the expected molecular ion would be at m/z 275.

-

Isotopic Purity: The relative intensities of the ion clusters around the molecular ion are measured. For this compound FAME, the primary ion will be at m/z 275. The ion at m/z 270 would represent the unlabeled (d₀) FAME. The percentage of deuterated forms is calculated by summing the intensities of all deuterated species (d₁ through d₅) and comparing it to the total intensity of all isotopic species.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of the molecule and the position of the deuterium labels.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃).

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. In this compound, the signal corresponding to the terminal methyl group (typically a triplet around 0.88 ppm) and the adjacent methylene (B1212753) group (around 1.25 ppm) will be significantly reduced or absent due to the deuterium substitution.

-

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired. The signals for the carbons bearing deuterium atoms (C-15 and C-16) will show characteristic splitting patterns (due to C-D coupling) and reduced intensity.

-

Data Analysis: The resulting spectra are compared to reference spectra of unlabeled palmitic acid to confirm the expected structural features and the absence of signals at the sites of deuteration.

-

Visualizing the Analytical Workflow and Data Interpretation

To better understand the processes behind generating a CoA and interpreting the results, the following diagrams illustrate key workflows and logical relationships.

Caption: Workflow for generating a Certificate of Analysis for a chemical standard.

Caption: Logic for determining isotopic purity of this compound via mass spectrometry.

References

Methodological & Application

Application Notes and Protocols for the Use of Palmitic Acid-d5 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of palmitic acid-d5 as an internal standard in the quantitative analysis of fatty acids, particularly palmitic acid, using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for variations during sample preparation and analysis, thereby enhancing the precision and accuracy of quantification.[1][2][3][4]

Introduction

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide array of molecules, including fatty acids, from complex biological matrices.[5][6] The inherent variability in sample preparation, extraction efficiency, and instrument response can, however, lead to inaccuracies in quantification.[3] To mitigate these issues, a stable isotope-labeled internal standard (IS), such as this compound, is introduced into the sample at an early stage of the workflow.[3] Since the deuterated standard is chemically identical to the analyte of interest (palmitic acid), it co-elutes and experiences similar ionization effects, allowing for reliable normalization of the analyte's signal.[4] This approach is fundamental to achieving accurate and reproducible quantitative results in metabolomics, lipidomics, and pharmacokinetic studies.[1][2]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of palmitic acid using this compound as an internal standard.

Caption: General workflow for fatty acid quantification using an internal standard.

Caption: Decision logic for sample preparation based on the biological matrix.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of palmitic acid using a deuterated internal standard. These values can vary depending on the specific instrumentation, sample matrix, and method conditions.

Table 1: LC-MS/MS Parameters for Palmitic Acid and this compound

| Parameter | Palmitic Acid | This compound | Reference |

| Precursor Ion (m/z) | 255.2 | 260.2 | General Knowledge |

| Product Ion (m/z) | 255.2 (SIM) or specific fragments (MRM) | 260.2 (SIM) or specific fragments (MRM) | General Knowledge |

| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | [7] |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument | [8] |

| Declustering Potential (V) | Optimized for specific instrument | Optimized for specific instrument | [8] |

Table 2: Typical Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [8] |

| Limit of Detection (LOD) | 0.3 - 3 ng/mL | [9] |

| Limit of Quantification (LOQ) | 0.003 – 14.88 ng/mL | [8] |

| Intra-day Precision (%RSD) | < 5% | [10] |

| Inter-day Precision (%RSD) | < 15% | [11] |

| Accuracy/Recovery | 75 - 97% | [11] |

Detailed Experimental Protocols

Protocol 1: Extraction of Free Fatty Acids from Human Plasma

This protocol is adapted from methodologies employing liquid-liquid extraction.[12]

Materials:

-

Human plasma

-

This compound internal standard solution (e.g., 10 µg/mL in methanol)

-

Methanol (B129727) (LC-MS grade), chilled

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade), chilled

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or centrifugal evaporator

Procedure:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

-

Add 225 µL of cold methanol containing the this compound internal standard.

-

Vortex the mixture for 10 seconds to precipitate proteins.

-

Add 750 µL of cold MTBE and vortex for another 10 seconds.

-

Shake the mixture for 6 minutes at 4°C to ensure thorough extraction.

-

Induce phase separation by adding 188 µL of LC/MS-grade water.

-

Centrifuge at 14,000 rpm for 2 minutes.

-

Carefully collect the upper organic layer (approximately 700-800 µL) and transfer it to a new tube.

-

Dry the extract to completeness under a gentle stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water) for injection.

Protocol 2: LC-MS Analysis

This protocol provides a general starting point for the chromatographic separation and mass spectrometric detection of palmitic acid. Optimization will be required for specific instrumentation.

Instrumentation and Columns:

-

HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[13]

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[13][14]

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.

Gradient Elution:

-

Flow Rate: 0.3 - 0.4 mL/min.[13]

-

Gradient:

-

0-2 min: 30% B

-

2-10 min: Linear gradient to 100% B

-

10-12 min: Hold at 100% B

-

12.1-15 min: Return to 30% B and equilibrate.

-

Mass Spectrometer Settings (Negative ESI Mode):

-

Capillary Voltage: -3.0 to -4.5 kV

-

Source Temperature: 120-150°C

-

Desolvation Temperature: 350-450°C

-

Nebulizing Gas Flow: Instrument dependent

-

Drying Gas Flow: Instrument dependent

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

SIM: Monitor m/z 255.2 for palmitic acid and m/z 260.2 for this compound.

-

MRM: Requires optimization of precursor-to-product ion transitions.

-

Protocol 3: Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for both the endogenous palmitic acid and the this compound internal standard using the instrument's software.

-

Ratio Calculation: For each sample and calibration standard, calculate the peak area ratio of palmitic acid to this compound.

-

Calibration Curve Construction:

-

Prepare a series of calibration standards with known concentrations of unlabeled palmitic acid and a constant concentration of this compound.

-

Process these standards alongside the unknown samples.

-

Plot the peak area ratio (y-axis) against the concentration of unlabeled palmitic acid (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

-

Quantification of Unknowns: Use the calculated peak area ratio from the unknown samples and the regression equation from the calibration curve to determine the concentration of palmitic acid in the original samples.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of palmitic acid in various biological matrices by LC-MS. The protocols and data presented herein offer a comprehensive guide for researchers to implement this methodology in their laboratories. Adherence to best practices in sample preparation and analytical execution is crucial for achieving high-quality, reproducible data.

References

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unitn.it [iris.unitn.it]

- 9. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Note and Protocol for the Quantitative Analysis of Palmitic Acid using Palmitic Acid-d5 by GC-MS

Abstract

This document provides a detailed protocol for the quantitative analysis of palmitic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) with palmitic acid-d5 as an internal standard. The use of a stable isotope-labeled internal standard is the benchmark for accurate and precise quantification, as it effectively corrects for variations during sample preparation and analysis.[1][2] This application note is intended for researchers, scientists, and professionals in drug development who are engaged in lipidomic and metabolic studies. The protocol covers sample preparation, including lipid extraction and derivatization, as well as GC-MS instrument parameters.

Introduction

Palmitic acid (C16:0) is a ubiquitous saturated fatty acid that plays crucial roles in metabolism and cell signaling. Accurate quantification of palmitic acid in various biological matrices is essential for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of fatty acids.[3] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can lead to poor peak shape and inaccurate results.[3][4]

To overcome these challenges, a derivatization step is employed to convert the fatty acids into more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.[3][5] This protocol will focus on the formation of FAMEs using Boron Trifluoride (BF₃)-Methanol, a widely used and effective method.[5][6]

The principle of stable isotope dilution mass spectrometry is applied by introducing a known amount of this compound (deuterated palmitic acid) into the sample at the beginning of the workflow.[1][2] Since this compound is chemically identical to palmitic acid, it experiences the same extraction efficiency and derivatization yield. By monitoring the distinct mass-to-charge ratios of the analyte and the internal standard, precise quantification can be achieved.

Experimental Protocols

Materials and Reagents

-

Palmitic Acid

-

This compound (Internal Standard)

-

Chloroform

-

Boron Trifluoride-Methanol (12-14% w/w)[6]

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Glass tubes with PTFE-lined screw caps

-

Nitrogen gas supply for evaporation

-

Heating block or water bath

Sample Preparation and Lipid Extraction

-

Sample Aliquoting: Transfer a known volume or weight of the biological sample (e.g., plasma, cell pellet, tissue homogenate) into a glass tube.

-

Internal Standard Spiking: Add a precise amount of this compound solution (in a suitable solvent like ethanol) to each sample, calibrator, and quality control sample.[1]

-

Lipid Extraction (Folch Method):

-

Add Chloroform:Methanol (2:1, v/v) to the sample.[7]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[7]

-

Centrifuge the sample to separate the layers.

-

Carefully collect the lower organic layer containing the lipids.[1]

-

Repeat the extraction step for the aqueous layer to maximize recovery.

-

Combine the organic extracts.

-

-

Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol details the acid-catalyzed esterification using BF₃-Methanol.[3][6]

-

Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the dried lipid extract.[3][6]

-

Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60°C for 10 minutes.[3][6]

-

Extraction of FAMEs:

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.[6]

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Final Preparation: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required depending on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890N or equivalent[8][9] |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar[8][9][10] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |

| Inlet Temperature | 250°C[11] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless[5][9] |

| Oven Program | Initial temp 150°C for 3 min, ramp to 210°C at 50°C/min, hold for 4 min[5] |

| Mass Spectrometer | Agilent 5973 or equivalent[8][9] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[8][9] |

| Ion Source Temp. | 230°C[8][9] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, the mass spectrometer is operated in SIM mode to enhance sensitivity and selectivity. The molecular ion and characteristic fragments of the methyl esters of palmitic acid and this compound are monitored.

| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Palmitic Acid | Methyl Palmitate | 270 (M+) | 74, 87 |

| This compound | Methyl Palmitate-d5 | 275 (M+) | 79, 87 |

Note: The exact m/z values for the deuterated fragments may vary depending on the position of the deuterium (B1214612) atoms. The provided values are predictive. The base peak for FAMEs is typically m/z 74, corresponding to the McLafferty rearrangement product. For the d5-analog, this fragment may shift.

Calibration and Quantification

A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled palmitic acid and a constant concentration of this compound. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of palmitic acid in unknown samples is then determined from this calibration curve.

Diagrams

Caption: Experimental workflow for GC-MS analysis of palmitic acid.

Caption: Rationale for using an internal standard in quantification.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Derivatization techniques for free fatty acids by GC [restek.com]

- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 11. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]

Quantification of fatty acids in plasma using Palmitic acid-d5

Application Note & Protocol

Quantification of Fatty Acids in Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) with Palmitic acid-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids (FAs) are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. In plasma, fatty acids exist as free fatty acids (FFAs) or esterified in complex lipids like triglycerides, phospholipids, and cholesteryl esters. The quantitative analysis of plasma fatty acids is crucial in various research areas, including metabolic diseases, nutritional studies, and drug development, as alterations in FA profiles are linked to numerous pathological conditions.[1][2]

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of fatty acids.[3] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature.[3] Therefore, a derivatization step is necessary to convert them into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[3]